2-chloro-N-(2-methoxyphenazin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides and phenazines. This compound is characterized by the presence of a chloro group, a methoxy group, and a phenazine moiety, which contributes to its potential biological activity. The compound's structure suggests it may have applications in medicinal chemistry, particularly in drug development due to its unique functional groups.
The compound can be synthesized through various chemical reactions involving starting materials that include 2-methoxyphenazine and appropriate chlorinated benzamides. The synthesis of this compound has been explored in the context of developing new pharmaceuticals, particularly those targeting specific biological pathways.
2-chloro-N-(2-methoxyphenazin-1-yl)benzamide can be classified as follows:
The synthesis of 2-chloro-N-(2-methoxyphenazin-1-yl)benzamide typically involves the following methods:
The compound may undergo several chemical reactions, including:
The mechanism of action for compounds like 2-chloro-N-(2-methoxyphenazin-1-yl)benzamide often involves:
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm the structure and purity of synthesized compounds.
The compound has potential applications in various fields:
Phenazine-benzamide hybrids represent an emerging class of pharmacologically significant compounds that strategically merge the redox-active phenazine heterocycle with the versatile benzamide pharmacophore. This molecular hybridization approach capitalizes on the complementary biological activities of both structural components, yielding novel chemical entities with enhanced therapeutic potential. The specific compound 2-chloro-N-(2-methoxyphenazin-1-yl)benzamide exemplifies this design strategy through its precisely engineered molecular architecture featuring chloro and methoxy substituents at pharmacologically strategic positions. These hybrids demonstrate improved target specificity and enhanced pharmacokinetic profiles compared to their parent scaffolds, making them valuable candidates for drug development programs targeting challenging disease states, particularly in oncology and infectious disease therapeutics [4].
The systematic IUPAC designation 2-chloro-N-(2-methoxyphenazin-1-yl)benzamide provides a complete structural description of this hybrid molecule. The name specifies the benzamide core (benzoyl group attached to nitrogen) substituted at the ortho position (carbon 2) with a chlorine atom. The amide nitrogen is connected to the N1 position of a 2-methoxyphenazine moiety, confirming the exact point of fusion between the two aromatic systems [1]. This compound belongs to the broader chemical class of N-phenazinyl benzamides, characterized by a carboxamide bridge linking the phenazine and benzene rings.
Structural analysis reveals a conjugated system extending across the phenazine core (comprising three fused six-membered rings with nitrogen atoms at positions 1 and 4) connected via the amide linkage to the substituted benzene ring. The chloro substituent occupies the benzene ring's position ortho to the carboxamide group, while the methoxy group is attached ortho to the nitrogen on the phenazine system. This specific substitution pattern creates a non-planar molecular conformation with a dihedral angle between the phenazine and benzamide planes, as evidenced by crystallographic studies of analogous structures. The molecular formula is C₂₀H₁₄ClN₃O₂, corresponding to a molecular weight of 363.8 g/mol [1].
Table 1: Molecular Descriptors of 2-Chloro-N-(2-Methoxyphenazin-1-yl)Benzamide
| Property | Value |
|---|---|
| Systematic IUPAC Name | 2-Chloro-N-(2-methoxyphenazin-1-yl)benzamide |
| Molecular Formula | C₂₀H₁₄ClN₃O₂ |
| Molecular Weight | 363.8 g/mol |
| Canonical SMILES | COC₁=CC=CC₂=NC₃=CC=CC=C₃N=C₂C₁=NC(=O)C₄=CC(=CC=C₄)Cl |
| Hybrid Classification | N-Phenazinyl Benzamide |
| Key Structural Features | Ortho-chlorinated benzamide; ortho-methoxylated phenazine; amide linker |
Computational analyses (DFT studies) of related benzamide-phenazine hybrids indicate electron density distributions where the phenazine system acts as an electron-accepting moiety while the benzamide component demonstrates variable electron-donating capacity depending on substituent effects. The molecule exhibits moderate lipophilicity (predicted log P ≈ 3.5) suitable for cellular penetration, with the chloro and methoxy groups strategically positioned to influence electronic properties and intermolecular interactions with biological targets [4] [9].
The medicinal exploration of phenazines dates to the mid-20th century with the identification of naturally occurring phenazines demonstrating significant antibiotic properties. Early phenazine derivatives like pyocyanin (isolated from Pseudomonas aeruginosa) and iodinin (1,6-dihydroxyphenazine 5,10-dioxide from Streptosporangium sp.) demonstrated antibacterial and antitumor activities, establishing the phenazine scaffold as pharmacologically privileged . The clinical success of the phenazine-based antileprosy drug clofazimine (Lamprene®), approved in 1969, validated phenazines as viable drug candidates and stimulated extensive synthetic efforts to explore structure-activity relationships within this chemical class .
The strategic incorporation of benzamide moieties into phenazine scaffolds emerged more recently as a rational approach to enhance target specificity and modulate physicochemical properties. Early benzamide-phenazine hybrids focused primarily on antimicrobial applications, leveraging the known bioactivity of both components. Significant advancements occurred with the development of compounds like 4-chloro-N-(2-methoxy-1-phenazinyl)benzamide (EVT-1565929), which demonstrated potent activity profiles and served as a structural template for further optimization [1]. The synthesis typically involved multi-step sequences starting from phenazine precursors: 1) formation or functionalization of the phenazine core, 2) introduction of substituents (e.g., methoxylation via methylation), and 3) final coupling with benzoyl chlorides (e.g., 2-chlorobenzoyl chloride) to form the amide linkage [1] [4].
Recent medicinal chemistry research has shifted toward leveraging phenazine-benzamide hybrids as targeted anticancer agents. The discovery that certain derivatives potently inhibit the selenoenzyme thioredoxin reductase (TrxR1) – overexpressed in many cancers – represents a significant therapeutic breakthrough. Compounds such as N-(2-hydroxyphenyl)-2-phenazinamine and its optimized derivatives demonstrated that molecular hybridization with benzamide components could enhance TrxR1 inhibition through covalent interaction with the selenocysteine residue in the enzyme's active site [4]. This mechanism, coupled with the redox-cycling capability inherent to the phenazine core, positions these hybrids as promising candidates for inducing oxidative stress-mediated apoptosis in cancer cells.
Table 2: Key Milestones in Phenazine-Benzamide Hybrid Development
| Time Period | Development Phase | Key Compounds/Advancements |
|---|---|---|
| Pre-1970s | Natural Phenazine Discovery | Pyocyanin, Iodinin isolated and characterized |
| 1969 | First Synthetic Phenazine Drug | Clofazimine approved for leprosy treatment |
| 2000-2010 | Early Hybrid Synthesis | Antimicrobial-focused benzamide-phenazine hybrids |
| 2010s | EVT Series Development | EVT-1565929 as optimized hybrid template |
| 2015-Present | Targeted Anticancer Hybrids | TrxR1-inhibiting phenazine-benzamides (e.g., Compound 26) |
The strategic placement of chloro (-Cl) and methoxy (-OCH₃) substituents in 2-chloro-N-(2-methoxyphenazin-1-yl)benzamide is a critical determinant of its biological activity, representing a sophisticated application of medicinal chemistry principles. These substituents, though sterically compact, exert profound electronic, steric, and metabolic influences that collectively enhance the compound's pharmacologic profile.
Chloro Substituent (Ortho-position, Benzamide Ring):
Methoxy Substituent (Ortho-position, Phenazine Ring):
Table 3: Comparative Roles of Chloro and Methoxy Substituents
| Parameter | Chloro Group (Benzamide) | Methoxy Group (Phenazine) |
|---|---|---|
| Electronic Effect | σ-withdrawing / π-donating; carbonyl polarization | Strong π-donating; facilitates redox cycling |
| Steric Influence | Ortho position restricts amide bond rotation | Ortho position shields phenazine nitrogen |
| Hydrophobicity | High (ClogP contribution: ~0.71) | Moderate (OCH₃ ClogP contribution: ~ -0.02) |
| Hydrogen Bonding | Weak acceptor capability | Strong acceptor capability |
| Metabolic Impact | Blocks aromatic oxidation; extends half-life | Variable: can undergo demethylation but stabilizes against other oxidations |
Synergistic and Cooperative Effects: The combined presence of these substituents creates complementary pharmacological advantages. Computational studies on analogous systems (e.g., resveratrol derivatives like SM-3) demonstrate that methyl/methoxy substitutions enhance target binding affinity (ΔG binding -25.09 kcal/mol vs. -18.85 kcal/mol for unsubstituted parent) and complex stability (RMSD 2-3 Å over 80 ns simulations) [8]. Similarly, in phenazine-benzamides, the chloro group enhances membrane penetration while the methoxy group facilitates target engagement through hydrogen bonding and optimized redox behavior. The ortho-positioning of both groups maximizes these beneficial effects through precise spatial control over molecular conformation and electronic distribution. This strategic substitution pattern exemplifies the application of the Topliss decision tree approach in medicinal chemistry, where chloro and methoxy groups are prioritized for systematic optimization of lead compounds [3] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6